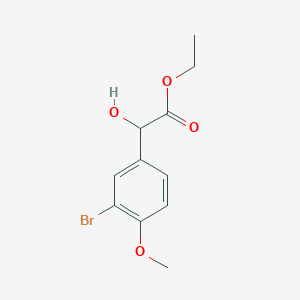

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate

描述

Historical Context and Development

The discovery and development of ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate are rooted in advancements in synthetic organic chemistry, particularly in the modification of mandelic acid derivatives. Mandelic acid, first isolated in 1831 by Ferdinand Ludwig Winckler from bitter almonds, laid the foundation for exploring structurally related compounds. The introduction of halogen and methoxy substituents to the phenyl ring of mandelic acid esters emerged as a strategy to enhance reactivity and utility in pharmaceutical and materials science applications.

Early synthetic routes to this compound involved esterification of 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid, a derivative of mandelic acid. The development of efficient catalytic methods, such as asymmetric organocatalysis, enabled the enantioselective synthesis of related α-hydroxy esters, which became critical for producing chiral intermediates. Patent literature from the early 21st century highlights industrial methods for synthesizing brominated methoxyphenyl precursors, which are essential for generating this compound. For example, the etherification of 3-bromo-4-fluoronitrobenzene with sodium methoxide in methanol provided key intermediates for subsequent functionalization.

Nomenclature and Classification

This compound is systematically named according to IUPAC guidelines as follows:

- IUPAC Name : this compound.

- Molecular Formula : $$ \text{C}{11}\text{H}{13}\text{BrO}_4 $$ (molecular weight: 289.12 g/mol).

- Structural Features :

This compound belongs to three chemical classes:

Significance in Organic Chemistry Research

This compound serves as a versatile intermediate in organic synthesis. Its structural motifs—bromo, methoxy, and hydroxyacetate groups—enable diverse transformations:

- Synthetic Flexibility : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group directs electrophilic substitution. The hydroxyacetate moiety undergoes oxidation, reduction, or hydrolysis to yield aldehydes, ketones, or carboxylic acids.

- Chiral Building Block : As a mandelic acid derivative, it contributes to asymmetric synthesis. For instance, enantioselective epoxidation and ring-opening reactions have been employed to generate optically active analogs.

- Pharmaceutical Relevance : Structural analogs of this compound are precursors to bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.

In materials science, the compound’s aromatic and polar groups make it a candidate for designing liquid crystals or polymer additives. Research has also explored its role in coordinating metal ions for catalytic applications.

属性

IUPAC Name |

ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6,10,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSFPYSSNMCSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)OC)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of 4-Methoxyphenyl Precursors

Selective bromination at the 3-position of 4-methoxyphenyl compounds is achieved using bromine or N-bromosuccinimide under controlled conditions, typically at low temperatures (-78 °C to room temperature) to avoid polybromination or side reactions. For example, bromination in dichloromethane at -78 °C followed by gradual warming can yield 3-bromo-4-methoxy derivatives with high regioselectivity.

Synthesis of Ethyl 2-Hydroxy-2-(3-bromo-4-methoxyphenyl)acetate

Two main approaches are documented for introducing the hydroxyacetate moiety:

Halogenated α-Bromo Ester Route: Starting from ethyl 2-bromo-2-(3-bromo-4-methoxyphenyl)acetate, nucleophilic substitution with hydroxide or controlled hydrolysis can yield the α-hydroxy ester. This method involves preparing the α-bromo ester by bromination of ethyl 2-(3-bromo-4-methoxyphenyl)acetate or related intermediates under mild conditions.

Direct Hydroxylation of α-Keto Esters: Alternatively, α-keto esters bearing the 3-bromo-4-methoxyphenyl group can be reduced or hydroxylated to afford the α-hydroxy ester. Catalytic asymmetric dihydroxylation using osmium-based reagents (e.g., AD-mix-β) in polar solvents at ambient temperature has been reported for related substrates, providing high yields and stereoselectivity.

Representative Procedure (Adapted from Literature)

- Flash Chromatography: Silica gel chromatography using gradients of petroleum ether and ethyl acetate is the standard purification method to separate the desired hydroxyacetate from side products and unreacted starting materials.

- Spectroscopic Characterization: Confirmation of structure and purity is achieved by NMR (1H and 13C), mass spectrometry, and melting point determination. The presence of the bromine substituent is confirmed by characteristic isotopic patterns in MS.

- The reaction temperature and solvent choice critically influence the regioselectivity of bromination and the yield of the hydroxyacetate.

- Use of mild bases and controlled hydrolysis conditions prevents side reactions such as elimination or over-hydrolysis.

- Catalytic asymmetric dihydroxylation methods offer stereoselective access to chiral hydroxyacetates, which can be adapted for this compound class.

- Flash chromatography parameters (eluent composition and gradient) are optimized for efficient separation, with 20-40% ethyl acetate in petroleum ether commonly effective.

| Parameter | Conditions | Outcome/Notes |

|---|---|---|

| Bromination | Br2 in DCM, -78 °C to 0 °C | Selective 3-bromo substitution on 4-methoxyphenyl ring |

| α-Bromo Ester Formation | Reaction with ethyl bromoacetate or bromination of α-position | Intermediate for hydroxyacetate synthesis |

| Hydrolysis/Nucleophilic Substitution | Mild aqueous base or hydroxide | Conversion to α-hydroxy ester without decomposition |

| Purification | Silica gel flash chromatography, 20-40% EtOAc/petroleum ether | High purity product, 70-85% yield |

| Characterization | NMR, MS, melting point | Confirms structure and purity |

The preparation of this compound involves a multi-step process starting from selective bromination of 4-methoxyphenyl precursors, followed by formation of α-bromo esters and subsequent hydrolysis to the α-hydroxy ester. Careful control of reaction conditions and purification protocols ensures high yield and purity. Recent advances in catalytic asymmetric hydroxylation provide avenues for stereoselective synthesis. The methods summarized here are supported by diverse peer-reviewed research and represent authoritative protocols for this compound’s preparation.

化学反应分析

Types of Reactions

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo substituent on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly employed.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-(3-methoxy-4-methoxyphenyl)-2-hydroxyacetate.

Oxidation: Products include 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate.

Reduction: Products include 2-(3-bromo-4-methoxyphenyl)-2-hydroxyethanol.

科学研究应用

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The bromo and methoxy groups on the phenyl ring can participate in various binding interactions, while the hydroxyacetate group can undergo enzymatic transformations. These interactions and transformations can modulate biological pathways and result in specific effects.

相似化合物的比较

Key Observations :

- Halogen Effects : Bromine’s higher electronegativity and larger atomic radius compared to chlorine or fluorine may enhance steric hindrance and lipophilicity, influencing reactivity in cross-coupling reactions .

- Byproduct Formation : Ethyl 2-((4-fluorophenyl)thio)-2-hydroxyacetate forms as a byproduct in air-exposed reactions, highlighting the sensitivity of α-hydroxy esters to oxidative conditions.

Heterocyclic and Amino-Substituted Analogs

Key Observations :

- Enantiopurity : Chiral HPLC with columns like Chiralpak AS-H or AD-H resolves enantiomers effectively, with ee values >83% for pyrrole-containing analogs.

- Amino vs.

Methoxy and Triazole-Modified Esters

Key Observations :

- Methoxy Positioning : Para-methoxy groups (e.g., in 2g) may enhance metabolic stability compared to ortho-substituted analogs.

生物活性

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate is an organic compound that has garnered interest in medicinal and chemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and applications in various fields.

Structural Characteristics

The molecular formula of this compound is CHBrO, with a molecular weight of approximately 289.12 g/mol. The compound features a bromo group and a methoxy group on the phenyl ring, alongside a hydroxyacetate moiety. These structural components are crucial for its chemical behavior and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Molecular Interactions : The bromo and methoxy groups can engage in various binding interactions with biological targets, potentially affecting enzyme activity or receptor binding.

- Enzymatic Transformations : The hydroxyacetate moiety may undergo enzymatic transformations, which can modulate metabolic pathways and influence biological responses.

Despite its promising structure, detailed studies on the specific molecular targets and pathways affected by this compound are still limited, necessitating further research to elucidate its full biological potential.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.

- Anti-inflammatory Effects : The structural components may contribute to anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.

- Cytotoxicity : Some studies have indicated that similar compounds in this class exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in structure and potential activity:

| Compound Name | Bromo Group | Methoxy Group | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Antimicrobial, Anti-inflammatory |

| Ethyl 2-(4-methoxyphenyl)-2-hydroxyacetate | No | Yes | Limited activity reported |

| Ethyl 2-(3-bromo-4-methylphenyl)-2-hydroxyacetate | Yes | No | Cytotoxic effects observed |

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, related research has provided insights into the biological activity of similar compounds:

- Antimicrobial Activity : A study conducted on derivatives of hydroxyacetates demonstrated significant antimicrobial properties against various bacterial strains, suggesting that modifications to the hydroxy group can enhance efficacy.

- Cytotoxicity Against Cancer Cells : Research on structurally analogous compounds revealed cytotoxic effects against multiple myeloma cells, indicating that further exploration into this compound could yield valuable findings for cancer treatment .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate?

- Methodological Answer : A two-step nucleophilic substitution strategy is often used. First, ethyl 2-hydroxyacetate undergoes tosylation with TsCl and Et₃N to form ethyl 2-(tosyloxy)acetate. This intermediate reacts with a brominated aromatic precursor (e.g., 3-bromo-4-methoxyphenol) under basic conditions to yield the target compound. Purification via silica gel column chromatography with petroleum ether/ethyl acetate (4:1 v/v) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies proton environments (e.g., aromatic protons, methoxy, and hydroxy groups). For example, δ 7.3–7.4 ppm corresponds to brominated aromatic protons, and δ 3.8–4.2 ppm reflects ester and methoxy groups .

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1740 cm⁻¹ for esters, O–H stretch at ~3400 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., exact mass 271.955896 Da via HRMS) .

Q. How is purification optimized for this compound?

- Methodological Answer : Silica gel column chromatography with gradient elution (petroleum ether/ethyl acetate) is standard. For polar impurities, recrystallization from ethyl acetate/hexane mixtures improves crystalline purity .

Advanced Research Questions

Q. What crystallographic methods resolve the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Halogen bonding (e.g., Br···O interactions) and hydrogen-bonding networks stabilize the crystal lattice, as observed in analogous brominated esters .

Q. How are mechanistic pathways elucidated in its synthesis?

- Methodological Answer : Radical trapping experiments (e.g., using TEMPO) and isotopic labeling (e.g., ¹⁸O in hydroxy groups) identify intermediates. Computational studies (DFT) model reaction energetics, particularly for radical-based steps in peroxidation or nucleophilic substitutions .

Q. How to address contradictions in spectral data during characterization?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray crystallography resolves ambiguous NMR assignments (e.g., distinguishing diastereomers).

- 2D NMR (COSY, HSQC) clarifies proton-carbon correlations in complex aromatic systems .

- Dynamic HPLC (chiral columns) separates enantiomers if racemization is suspected .

Applications in Pharmaceutical Research

Q. What role does this compound play in drug intermediate synthesis?

- Methodological Answer : It serves as a precursor for anticoagulants and antiplatelet agents. For example, sulfonyloxy derivatives (e.g., methyl 2-(3-nitrophenylsulfonyloxy)acetate analogs) are key intermediates in Clopidogrel synthesis. Reaction with sulfonyl chlorides under anhydrous conditions (CH₂Cl₂, Et₃N) yields bioactive esters .

Q. How is its bioactivity evaluated in anticancer studies?

- Methodological Answer :

- In vitro assays : Dose-dependent cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).

- Structure-activity relationship (SAR) : Modifying the bromine substituent or ester group enhances potency. Comparative studies with non-brominated analogs (e.g., ethyl 2-(4-methoxyphenyl)-2-hydroxyacetate) isolate electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。